N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Overview
Description
N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a pyrrolidinone moiety attached to the benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been found to interact withDipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism, making it a potential target for antidiabetic drugs .
Mode of Action
It’s likely that it binds to its target enzyme and modulates its activity, leading to downstream effects on biochemical pathways .
Biochemical Pathways
Given the potential target, it may influence pathways related to glucose metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
If it does indeed target dipeptidyl peptidase 4, it could potentially influence glucose metabolism, which could have implications for conditions like diabetes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These can include factors such as pH, temperature, presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3-chlorobenzoic acid with ethylamine to form 3-chlorobenzamide.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidinone Moiety: The final step involves the reaction of the intermediate compound with 2-oxopyrrolidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, chlorophenyl group, and pyrrolidinone moiety in a single molecule allows for versatile interactions and applications that may not be achievable with similar compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-18-10-4-3-9-17(18)20(25)23(14-22-12-6-11-19(22)24)16-8-5-7-15(21)13-16/h3-5,7-10,13H,2,6,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVYWCLZQIBMQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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